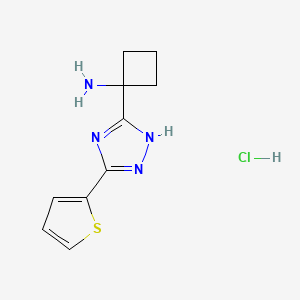

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride” is a complex organic molecule that contains a 1,2,4-triazole ring. Triazoles are known for their high specificity and efficacy, making them versatile antifungals used to treat fungal infections in human healthcare and to control phytopathogenic fungi in agriculture . They have shown excellent activity against various pathogens .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds has been reported to involve microwave-assisted reactions and the use of diethyl ether for purification . The exact synthesis process for this specific compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

This compound is involved in complex chemical reactions that contribute to the development of novel organic synthesis methodologies. For instance, studies have shown that thiophene derivatives can undergo reactions with various substances, leading to the formation of derivatives of ditrithiocarbonic acid, which are characterized by different methods (Wortmann & Gattow, 1970). Similarly, the compound can participate in cycloaddition reactions, a fundamental process in organic synthesis, to produce a range of heterocyclic structures, showcasing its utility in constructing complex molecular architectures (Brunner, Maas, & Klärner, 2005).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is valuable for synthesizing various heterocycles, which are crucial in drug design and development. For example, the intramolecular amination of nonclassical cyclopropylmethyl cation has been explored to derive 1-amino-1-hydroxymethylcyclobutane derivatives, illustrating the compound's role in creating structures with potential biological activity (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Antimicrobial Activity

Some derivatives of thiophene-containing triazole compounds have been synthesized and evaluated for their antimicrobial properties, indicating the potential of this compound in contributing to the development of new antimicrobial agents. These studies reveal its utility in medicinal chemistry and pharmacology, particularly in the search for novel antimicrobial compounds (Bektaş et al., 2007).

Materials Science

In materials science, the compound's derivatives have applications in polymer synthesis and the development of materials with unique properties, such as heteroaromatic polymers consisting of alkyl- and amino-1,3,5-triazine units. These materials exhibit basic optical properties and n-type time-of-flight drift mobility, showcasing the compound's relevance in creating advanced materials with potential electronic applications (Yamamoto et al., 2006).

Wirkmechanismus

Target of Action

Similarly, compounds containing a 1,2,4-triazole ring have shown significant antibacterial activity .

Mode of Action

In general, compounds containing a 1,2,4-triazole ring can form a c-n bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Without specific information on the compound, it’s difficult to summarize the affected pathways. Compounds with a thiophene nucleus have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Result of Action

Compounds with a thiophene nucleus have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Eigenschaften

IUPAC Name |

1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S.ClH/c11-10(4-2-5-10)9-12-8(13-14-9)7-3-1-6-15-7;/h1,3,6H,2,4-5,11H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBDGLDKBWEDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC(=NN2)C3=CC=CS3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)